(Cyclopentyloxymethyl)benzene
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Overview
Description
(Cyclopentyloxymethyl)benzene is an organic compound with the molecular formula C12H16O. It is a colorless liquid with a sweet odor and is commonly used in various fields such as medical research, environmental research, and industrial research. The compound consists of a benzene ring substituted with a cyclopentyloxymethyl group, making it a derivative of benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopentyloxymethyl)benzene typically involves the reaction of benzyl chloride with cyclopentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclopentanol attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: (Cyclopentyloxymethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to cyclopentylmethylbenzene using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Benzaldehyde derivatives
Reduction: Cyclopentylmethylbenzene
Substitution: Nitro derivatives of this compound
Scientific Research Applications
(Cyclopentyloxymethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a reagent in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cyclopentyloxymethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
(Cyclopentyloxymethyl)benzene can be compared with other benzene derivatives such as:
Benzyl alcohol: Similar in structure but contains a hydroxyl group instead of a cyclopentyloxymethyl group.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopentyloxymethyl group.
Phenylcyclopentane: Contains a cyclopentane ring directly attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of the cyclopentyloxymethyl group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
cyclopentyloxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCOUULIMKYHIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521328 |
Source
|
Record name | [(Cyclopentyloxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20521328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40843-99-0 |
Source
|
Record name | [(Cyclopentyloxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20521328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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